molecular formula C14H22N4O2 B1502366 (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate CAS No. 1085843-07-7

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

Cat. No.: B1502366
CAS No.: 1085843-07-7
M. Wt: 278.35 g/mol
InChI Key: VVXNHLWYLJDILD-NSHDSACASA-N
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Description

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate (CAS 1085843-07-7) is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features both a tert-butyl carbamate (Boc) protected amine and a 5-aminopyridine moiety, making it a valuable scaffold for the synthesis of more complex molecules. Its primary research application lies in the exploration and development of novel kinase inhibitors . Kinases are essential enzymes implicated in a wide range of diseases, particularly cancer, and are major therapeutic targets . The 5-aminopyridine scaffold is a recognized pharmacophore in kinase inhibitor design. Research on similar 3-aminopyridin-2-one fragments has demonstrated their utility as ligand-efficient inhibitors of critical mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family . These findings highlight the potential of aminopyridine-containing compounds like this compound for constructing targeted libraries to identify and optimize new therapeutic agents. The (S)-stereochemistry of the pyrrolidine ring is crucial for achieving specific interactions with biological targets, underscoring the importance of this enantiopure compound in structure-activity relationship (SAR) studies. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers can procure this compound from specialized chemical suppliers .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-6-7-18(9-11)12-5-4-10(15)8-16-12/h4-5,8,11H,6-7,9,15H2,1-3H3,(H,17,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXNHLWYLJDILD-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693177
Record name tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085843-07-7
Record name tert-Butyl [(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H22N4O2
  • Molar Mass : 278.35 g/mol
  • CAS Number : 1085843-07-7

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds. For this compound, modifications in the pyrrolidine ring or the aminopyridine group can significantly alter its potency and selectivity.

Table 1: SAR Insights for Related Compounds

CompoundModificationsBiological ActivityIC50 (µM)
Compound ASubstituted at R1 with CH3COX-1 Inhibition0.72
Compound BSubstituted at R5 with CNDual COX Inhibition8.17 (COX-1), 6.79 (COX-2)
Compound CAminopyridine at R5Lipoxygenase Inhibition8.41

Case Studies

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Anti-inflammatory Activity : In a study investigating compounds with similar structures, it was found that derivatives of aminopyridines exhibited significant inhibition of COX enzymes, suggesting that this compound may also possess anti-inflammatory properties .
  • Cancer Research : Preliminary research indicates that compounds with a similar scaffold have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .

Research Findings

A comprehensive review of literature reveals that this compound demonstrates:

  • Potent Biological Activity : Various studies report IC50 values indicating effective inhibition of target enzymes relevant to inflammation and cancer.

Table 2: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50 Value (µM)
COX InhibitionCOX-10.72
COX InhibitionCOX-26.79
Lipoxygenase InhibitionLipoxygenase8.41

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C14H22N4O2
Molecular Weight: 278.35 g/mol
IUPAC Name: tert-butyl N-[(3S)-1-(5-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate

The compound features a pyrrolidine ring connected to a 5-aminopyridine moiety and a tert-butyl carbamate group. This stereochemistry plays a crucial role in its biological interactions and activity.

Chemistry

(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitutions, facilitating the introduction of different substituents on the pyrrolidine or pyridine rings.
Reaction TypeCommon ReagentsConditions
SubstitutionAlkyl halidesMild conditions
OxidationKMnO₄, CrO₃Specific conditions
ReductionLiAlH₄, NaBH₄Controlled environment

Biology

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates potential applications in:

  • Enzyme Inhibition: The compound has shown promise in inhibiting certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Binding: Its interaction with receptors can modulate signaling pathways, impacting physiological responses. This makes it a candidate for further studies in pharmacology.

Medicine

Research is ongoing to explore the therapeutic applications of this compound. Its unique structure may lead to the development of new drugs targeting specific diseases or conditions. Potential areas include:

  • Anticancer Agents: Due to its enzyme inhibition properties, there is interest in investigating its role in cancer treatment.
  • Neurological Disorders: The interaction with receptors suggests potential applications in treating neurological conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Enzyme Inhibition:
    • Researchers investigated the compound's ability to inhibit specific enzymes involved in cancer metabolism, demonstrating significant inhibition rates compared to control compounds.
  • Receptor Interaction Studies:
    • In vitro assays showed that the compound effectively binds to certain receptors implicated in neurological disorders, suggesting a pathway for therapeutic development.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic pathways:

Conditions Products Yield Key Observations
6 M HCl, RT, 18 h Pyrrolidin-3-ylamine derivative85%Complete deprotection; minimal side products
1 M NaOH, reflux, 4 hPartially hydrolyzed intermediates62%Competing side reactions observed

The acidic route (HCl-mediated) is preferred for quantitative conversion, while basic conditions may lead to incomplete deprotection due to competing amide bond instability .

Nucleophilic Substitution at the Pyrrolidine Ring

The pyrrolidine nitrogen participates in nucleophilic substitutions, particularly with electrophiles such as alkyl halides or acyl chlorides:

Example reaction with benzyl bromide :

 S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate+Benzyl bromideK2CO3,DMFN Benzylated product\text{ S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate}+\text{Benzyl bromide}\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{N Benzylated product}

Catalyst Solvent Time Yield Purity
K₂CO₃DMF12 h78%95%
Cs₂CO₃DCM6 h82%98%

Alkylation preserves the carbamate group, enabling further functionalization .

Cross-Coupling Reactions via the Pyridine Moiety

The 5-aminopyridin-2-yl group facilitates palladium-catalyzed cross-couplings:

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis:

 S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate+Ar B OH 2Pd PPh3 4,Na2CO3Biaryl product\text{ S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{Biaryl product}

Arylboronic Acid Catalyst Yield Reference
4-MethoxyphenylPd(PPh₃)₄89%
3-NitrophenylPd(OAc)₂/XPhos65%

Coupling efficiency depends on steric and electronic factors of the boronic acid .

Reductive Amination of the Primary Amine

The 5-amino group on the pyridine ring undergoes reductive amination with aldehydes or ketones:

Example with benzaldehyde :

 S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate+PhCHONaBH3CNN Benzyl derivative\text{ S tert Butyl 1 5 aminopyridin 2 yl pyrrolidin 3 ylcarbamate}+\text{PhCHO}\xrightarrow{\text{NaBH}_3\text{CN}}\text{N Benzyl derivative}

Reducing Agent Solvent Yield Diastereoselectivity
NaBH₃CNMeOH73%3:1 (dr)
NaBH(OAc)₃DCE68%2:1 (dr)

Steric hindrance from the pyrrolidine ring influences selectivity .

Ring-Opening Reactions

The pyrrolidine ring undergoes ring-opening under strong acidic or oxidative conditions:

Reagent Products Application
H₂O₂, AcOHγ-Aminobutyric acid (GABA) derivativeNeuropharmacology intermediates
HNO₃, H₂SO₄Nitrated linear amineEnergetic materials precursor

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents on Pyridine Ring Molecular Weight (g/mol) Key Features Reference(s)
This compound 5-amino 278.36 Chiral (S)-pyrrolidine; amino group for reactivity; high purity (≥95%)
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 5-pivalamido 307.39 Bulky pivalamido group; methylcarbamate linker; no stereochemical specificity
tert-Butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate 4-hydroxy, 5-methoxy 254.29 (estimated) Polar hydroxyl/methoxy groups; potential for hydrogen bonding
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate 4-allyl, 5-methoxy 264.34 (estimated) Allyl group for cross-coupling reactions; methoxy for electron modulation

Research Implications

The distinct structural features of “this compound” position it as a valuable scaffold for drug discovery. Its amino group and stereochemistry contrast sharply with bulkier or less reactive analogs, suggesting superior adaptability in medicinal chemistry.

Preparation Methods

Coupling of 5-Aminopyridin-2-yl with Pyrrolidine Derivative

A common approach involves the nucleophilic substitution or cross-coupling reaction between a suitably functionalized pyrrolidine derivative and a 5-aminopyridin-2-yl halide or activated intermediate.

  • Starting Materials : 5-aminopyridine or its halogenated derivatives (e.g., 5-chloropyridin-2-yl compounds) and a chiral pyrrolidine intermediate.
  • Reaction Conditions : The coupling is typically performed under mild basic conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile to enhance solubility and reaction rates.
  • Catalysts and Bases : Depending on the coupling method, palladium catalysts or copper catalysts may be used for cross-coupling, or bases like potassium carbonate may be employed for nucleophilic substitution.

Protection of the Pyrrolidine Nitrogen with tert-Butyl Carbamate

After the coupling step, the free amine on the pyrrolidine nitrogen is protected using tert-butyloxycarbonyl (Boc) groups to yield the carbamate.

  • Reagents : Di-tert-butyl dicarbonate (Boc2O) is the standard reagent for Boc protection.
  • Conditions : The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
  • Base : A mild base such as triethylamine or sodium bicarbonate is used to neutralize the acid generated during the reaction.

Purification

The final product is purified by standard chromatographic techniques such as column chromatography, often using silica gel and eluting with mixtures of ethyl acetate and hexanes or other suitable solvent systems.

Industrial-Scale Considerations and Optimization

Industrial preparation requires optimization of reaction parameters to improve yield, purity, and scalability. Key factors include:

  • Use of Neutral Reagents : Recent advances suggest that using neutral forms of reagents rather than their salts can simplify the synthesis and improve yields by reducing viscosity and facilitating stirring in the reaction mixture.
  • Solvent Selection : Organic solvents such as acetonitrile, dimethylformamide, tetrahydrofuran, and 1,4-dioxane are preferred for their ability to dissolve reagents and maintain reaction homogeneity.
  • Molar Ratios : Optimized molar ratios of coupling partners are critical. For example, a molar ratio of approximately 1:1.05 (pyrrolidine derivative to pyridinyl compound) is preferred to maximize yield.
  • Temperature Control : Reactions are generally conducted at moderate temperatures (room temperature to 60 °C) to balance reaction rate and selectivity.
  • Base Usage : Use of bases like triethylamine in controlled amounts is necessary to neutralize reaction byproducts without causing excessive side reactions or precipitation.

Representative Data Table of Reaction Parameters

Parameter Typical Range/Value Notes
Solvent Acetonitrile, DMF, THF, 1,4-dioxane Polar aprotic solvents preferred
Temperature 20–60 °C Moderate temperatures for optimal yield
Molar Ratio (A:B) 1:0.95 to 1:1.35, optimally 1:1.05 Stoichiometric or slight excess of B
Base Triethylamine (0.5–2 equivalents) Neutralizes acid byproducts
Reaction Time Several hours (4–24 h) Dependent on scale and conditions
Concentration 10–40% w/v Solubility and viscosity considerations
Purification Column chromatography Silica gel, ethyl acetate/hexanes mixtures

Research Findings and Improvements

  • The use of neutral forms of reagents in the coupling step was found to significantly reduce the viscosity of the reaction mixture, facilitating stirring and improving reaction homogeneity and yield.
  • Avoiding the formation of salts during the reaction reduces the need for large amounts of base and prevents solidification of the reaction mass, which is a common problem in industrial synthesis.
  • Optimization of solvent systems and reaction concentrations has led to yields exceeding 90% with high purity.
  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by careful control of reaction conditions and use of chiral starting materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate?

  • Methodology : A common approach involves coupling tert-butyl carbamate derivatives with functionalized pyridine intermediates. For example, chiral pyrrolidine scaffolds can be synthesized via asymmetric hydrogenation or enzymatic resolution. Evidence from related tert-butyl carbamate syntheses (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) suggests using Boc-protected intermediates and coupling agents like EDCI/HOBt in anhydrous DMF .
  • Key Considerations : Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry. Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • LC-MS : Confirm molecular weight (theoretical MW: 278.35 g/mol for the (S)-enantiomer) and detect impurities .
  • NMR : Analyze ¹H/¹³C NMR spectra to verify the tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons, and pyridine aromatic signals. Compare with analogs like (S)-tert-butyl pyrrolidin-3-ylcarbamate .
  • Chiral Analysis : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and assess optical rotation .

Q. What are the optimal storage conditions for this compound?

  • Guidelines : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group. Avoid moisture, as tert-butyl carbamates are prone to deprotection under acidic or humid conditions .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?

  • Methodology : Compare (S)- and (R)-enantiomers in target-binding assays. For example, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for receptors/enzymes. Evidence from related compounds (e.g., tert-butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate) shows stereochemistry affects binding to targets like kinase inhibitors .
  • Data Interpretation : If (S)-enantiomer shows higher activity, investigate conformational rigidity via molecular dynamics simulations .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

  • Methodology :

  • Stepwise Analysis : Isolate intermediates (e.g., 5-aminopyridin-2-ylpyrrolidine) to identify yield-limiting steps.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for Buchwald-Hartwig amination steps, which may improve coupling efficiency in pyridine functionalization .
  • Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and catalyst lot variations .

Q. What strategies are effective for analyzing metabolic stability of this compound?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Include controls with CYP450 inhibitors (e.g., ketoconazole).
  • Structural Modifications : If rapid metabolism is observed, introduce deuterium at labile positions (e.g., pyrrolidine C-H) to prolong half-life, as seen in tert-butyl carbamate analogs .

Q. How can researchers validate target engagement in cellular models?

  • Methodology :

  • Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from lysates.
  • Thermal Shift Assays : Monitor protein thermal stability in the presence of the compound to confirm binding .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
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(S)-tert-Butyl 1-(5-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate

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